4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine
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Overview
Description
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a dimethyl-1H-1,2,4-triazole moiety
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
It’s worth noting that 1,2,4-triazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of these compounds with their targets often results in the inhibition or activation of the target, leading to a change in the biological process.
Biochemical Pathways
Compounds containing the 1,2,4-triazole moiety are known to interact with various enzymes and receptors, influencing numerous biological processes .
Result of Action
1,2,4-triazole derivatives are known to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of 1,2,4-triazole derivatives with piperidine. One common method involves the alkylation of 1,2,4-triazole with a suitable piperidine derivative under basic conditions. For example, the reaction of 1,2,4-triazole with 4-chloromethylpiperidine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine or triazole rings.
Scientific Research Applications
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar chemical properties.
4,5-Dicyano-1,2,3-Triazole: Another triazole derivative with different substituents.
1,3-Diphenyl-1H-pyrazole: A structurally related compound with different biological activities.
Uniqueness
4-(dimethyl-1H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both a piperidine ring and a dimethyl-1H-1,2,4-triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1,5-dimethyl-1,2,4-triazol-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-9(12-13(7)2)8-3-5-10-6-4-8/h8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVBFRUEOBQTRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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